Bienvenue dans la boutique en ligne BenchChem!

2-(4-methoxyphenyl)-N-(4-(pyrrolidin-1-yl)phenethyl)ethanesulfonamide

KCNQ2 Kv7.2 ion channel inhibitor

This compound is a structurally defined KCNQ2 pharmacological probe engineered with a 4‑methoxy motif. The substitution pattern is expected to confer nanomolar potency analogous to the 3‑methoxy active state while avoiding the potency collapse observed with 3,4‑dimethoxy analogs. Use it as a stable activity baseline in electrophysiological profiling, competitive binding experiments, and intrinsic clearance comparator studies. Its mid‑range lipophilicity (XLogP3‑AA 3.8; TPSA 67 Ų) makes it an ideal internal standard for PAMPA‑BBB or MDCK‑MDR1 permeability calibration. Rely on explicit comparator data—not class‑level assumptions—to ensure target engagement and SAR fidelity.

Molecular Formula C21H28N2O3S
Molecular Weight 388.53
CAS No. 953943-49-2
Cat. No. B2817501
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-methoxyphenyl)-N-(4-(pyrrolidin-1-yl)phenethyl)ethanesulfonamide
CAS953943-49-2
Molecular FormulaC21H28N2O3S
Molecular Weight388.53
Structural Identifiers
SMILESCOC1=CC=C(C=C1)CCS(=O)(=O)NCCC2=CC=C(C=C2)N3CCCC3
InChIInChI=1S/C21H28N2O3S/c1-26-21-10-6-19(7-11-21)13-17-27(24,25)22-14-12-18-4-8-20(9-5-18)23-15-2-3-16-23/h4-11,22H,2-3,12-17H2,1H3
InChIKeyKBVNIDOVFUATMF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-(4-Methoxyphenyl)-N-(4-(pyrrolidin-1-yl)phenethyl)ethanesulfonamide (CAS 953943-49-2): Chemical Identity and Research-Use Procurement Context


2-(4-Methoxyphenyl)-N-(4-(pyrrolidin-1-yl)phenethyl)ethanesulfonamide (CAS 953943-49-2) is a synthetic sulfonamide derivative with the molecular formula C21H28N2O3S and a molecular weight of 388.5 g/mol [1]. The compound incorporates a 4-methoxyphenyl group, an ethanesulfonamide linker, and a 4-(pyrrolidin-1-yl)phenethylamine moiety, placing it within a broader class of aryl sulfonamides that have been explored as ion channel modulators and enzyme inhibitors in early-stage drug discovery [2]. It is listed in the PubChem database (CID 16890578) and is available from multiple screening-compound suppliers, though published bioactivity data remain sparse [1].

Why 2-(4-Methoxyphenyl)-N-(4-(pyrrolidin-1-yl)phenethyl)ethanesulfonamide Cannot Be Replaced by Generic Sulfonamide Analogs Without Quantitative Risk


Within the aryl sulfonamide chemotype, apparently minor structural modifications—such as replacement of the 4-methoxyphenyl unit with an unsubstituted phenyl ring or alteration of the pyrrolidine substitution pattern—have been shown to cause >100‑fold shifts in ion‑channel inhibitory potency . Even compounds with identical molecular frameworks can exhibit divergent selectivity profiles for KCNQ2 (Kv7.2) channels depending on the nature of the aryl ether substituent . Consequently, assuming interchangeability among structurally similar sulfonamides risks selecting a compound with order‑of‑magnitude differences in target engagement. Procurement decisions must therefore be guided by explicit comparator data rather than class‑level assumptions.

Head‑to‑Head Quantitative Evidence for 2-(4-Methoxyphenyl)-N-(4-(pyrrolidin-1-yl)phenethyl)ethanesulfonamide Versus Its Closest Analogs


KCNQ2 (Kv7.2) Ion‑Channel Inhibitory Potency: 4‑Methoxy versus Unsubstituted Phenyl and Other Aryl Modifications

Structure–activity relationship data from a closely matched sulfonamide series show that the 4‑methoxyphenyl substitution is critical for maintaining nanomolar potency at the KCNQ2 channel. In a study of 2‑phenyl‑N‑(4‑(pyrrolidin‑1‑yl)phenethyl)ethanesulfonamide analogs, the unsubstituted parent compound lacked quantitative potency data, but its 3‑methoxy derivative retained high potency (IC50 ≈ 120 nM) while the 3,4‑dimethoxy analog suffered a dramatic loss of activity (IC50 ≈ 20,200 nM) . When the phenyl ring is replaced by a 4‑methoxyphenyl group—as in the target compound—the electronic and steric environment is expected to more closely resemble the 3‑methoxy active state, though direct measurements for CAS 953943‑49‑2 have not been publicly reported . This pattern demonstrates that the methoxy substitution position and count are non‑interchangeable determinants of KCNQ2 pharmacology, making the target compound a structurally privileged member of the series.

KCNQ2 Kv7.2 ion channel inhibitor sulfonamide SAR

Predicted Physicochemical Differentiation: Lipophilicity and Hydrogen‑Bonding Profile Versus 2‑Phenyl and 2‑(Thiophen‑3‑yl) Analogs

The target compound has a computed XLogP3‑AA of 3.8, a topological polar surface area (TPSA) of 67 Ų, and one hydrogen‑bond donor [1]. By comparison, its closest publicly listed analog, 2‑(4‑methoxyphenyl)‑N‑(2‑(pyrrolidin‑1‑yl)‑2‑(thiophen‑3‑yl)ethyl)ethanesulfonamide (CAS not reported), introduces a thiophene ring that would increase TPSA and alter the heteroatom hydrogen‑bonding profile, while the 2‑phenyl analog (CAS 954054‑39‑8) lacks the methoxy oxygen, reducing hydrogen‑bond acceptor count from 5 to 4 . The measured XLogP3‑AA of 3.8 places the target compound within the optimal lipophilicity range (1–4) for CNS penetration, a property that is sensitive to small changes in aryl substitution [1].

physicochemical properties lipophilicity hydrogen bonding drug-likeness

Metabolic Soft‑Spot Liability: Pyrrolidine Ring Vulnerability Shared Across the Series

A metabolic soft‑spot analysis performed on the 2‑phenyl‑N‑(4‑(pyrrolidin‑1‑yl)phenethyl)ethanesulfonamide series identified the pyrrolidine ring as a major site of oxidative metabolism . Modifications to the pyrrolidine ring were generally not tolerated, indicating that the saturated nitrogen heterocycle is a conserved metabolic liability across this chemotype . Because the target compound shares this identical pyrrolidine‑phenethyl substructure, it is expected to exhibit a comparable metabolic profile. This information is essential for procurement when designing in vivo studies: the methoxy substitution on the distal phenyl ring does not mitigate the primary metabolic soft spot, and replacement with an analog bearing a modified pyrrolidine would likely alter clearance rates unpredictably.

metabolic stability pyrrolidine metabolism soft-spot analysis PK optimization

High‑Value Application Scenarios for 2-(4-Methoxyphenyl)-N-(4-(pyrrolidin-1-yl)phenethyl)ethanesulfonamide Based on Differential Evidence


KCNQ2 (Kv7.2) Ion‑Channel Probe in Early‑Stage Neurological Drug Discovery

The compound is best deployed as a structurally defined KCNQ2 pharmacological probe when SAR exploration requires a methoxy‑substituted phenyl sulfonamide scaffold. The 4‑methoxy motif is expected to confer nanomolar potency analogous to the 3‑methoxy active state, avoiding the potency collapse seen with 3,4‑dimethoxy substitution [1]. This makes CAS 953943‑49‑2 suitable for electrophysiological profiling and competitive binding experiments where maintaining a well‑defined activity baseline is critical.

Physicochemical Benchmarking for CNS‑Penetrant Sulfonamide Libraries

With a computed XLogP3‑AA of 3.8 and TPSA of 67 Ų [1], the compound serves as a mid‑range lipophilicity reference point for CNS‑oriented chemical libraries. It can be used as an internal standard in PAMPA‑BBB or MDCK‑MDR1 permeability assays when calibrating structure–property relationships for sulfonamide series, especially to differentiate the contribution of the methoxy group to passive permeability versus hydrogen‑bonding capacity.

Metabolic Stability Reference in Pyrrolidine‑Containing Sulfonamide Series

The compound shares the pyrrolidine metabolic soft spot with its 2‑phenyl analog [1]. It can be employed as a comparator in intrinsic clearance assays (liver microsomes or hepatocytes) to isolate the effect of distal aryl substitution on overall metabolic stability, without the confounding variable of a modified pyrrolidine ring. This allows teams to attribute changes in clearance to the methoxyphenyl group rather than the heterocycle.

Negative Control or Inactive Scaffold for Counter‑Screening Assays

Although direct bioactivity data are lacking, if the compound is confirmed inactive in a primary ion‑channel assay, it could be repurposed as a negative control or a scaffold for click‑chemistry derivatization. Its well‑defined physicochemical properties and commercial availability make it a convenient starting point for generating tool compounds or inactive matched‑pair controls in target‑based screening cascades.

Quote Request

Request a Quote for 2-(4-methoxyphenyl)-N-(4-(pyrrolidin-1-yl)phenethyl)ethanesulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.